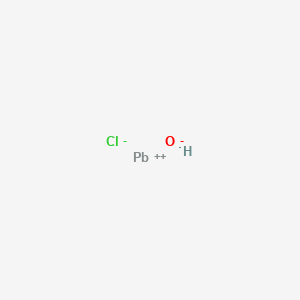

Lead chloride hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lead chloride hydroxide is a compound that involves lead (II) ions. It is associated with the formation of some insoluble lead (II) compounds from aqueous lead (II) ions . The usual source of lead (II) ions in solution is lead (II) nitrate solution .

Synthesis Analysis

Lead (II) chloride can be synthesized as a white precipitate by adding a solution containing chloride ions to lead (II) nitrate solution . This can be achieved by using substances like sodium chloride solution to provide the chloride ions, but it is usually easier just to add some dilute hydrochloric acid .

Molecular Structure Analysis

The molecular structure of lead chloride hydroxide involves lead (II) ions. When a small amount of sodium hydroxide solution is added to colorless lead (II) nitrate solution, a white precipitate of lead (II) hydroxide is produced .

Chemical Reactions Analysis

The chemical reaction of lead chloride hydroxide involves the reaction of lead (II) ions with chloride ions to form lead (II) chloride. The chemical equation for this reaction is: Pb2+(aq) + 2Cl−(aq) → PbCl2(s) .

Physical And Chemical Properties Analysis

Lead chloride hydroxide forms fine, colorless, orthorhombic, tabular crystals. It has a pearly to adamantine luster and leaves a white streak .

Applications De Recherche Scientifique

Electron Microscopy : Lead salts like Lead chloride hydroxide are used as stains to enhance the electron-scattering properties of biological materials in electron microscopy. This staining provides high-intensity results in sections of various embedded materials, enhancing the visibility of cellular and extracellular structures (Reynolds, 1963).

Environmental Research : Studies have investigated the pulmonary retention of lead using lead chloride and lead hydroxide, simulating atmospheric lead found in urban air. These studies are crucial for understanding lead absorption from the lungs in humans (Morrow et al., 1980).

Nanotechnology : Research has focused on synthesizing lead hydroxide nanowires by chemical reactions, revealing that the presence of chloride ions in precursor solutions influences the morphology of these nanowires. This is significant for the development of nanomaterials with specific properties (Cheng et al., 2010).

Electrochemistry : Studies on the electrochemical behavior of lead electrodes in HCl and NaCl aqueous electrolytes have been conducted. These studies are vital for understanding the formation of PbCl2 and Pb(OH)Cl on the electrode surface, which has implications for various industrial processes (Barradas et al., 1975).

Environmental Remediation : Lead chloride hydroxide has been used in the remediation of lead- and cadmium-contaminated paddy soil, demonstrating the effectiveness of certain electrolytes in removing heavy metals from soil (Zhang et al., 2018).

Thermal Studies : The thermal decomposition of lead(II) hydroxide chloride has been analyzed to understand its reaction kinetics, which is important in various industrial and environmental applications (Ball & Casson, 1976).

Analytical Chemistry : Lead chloride hydroxide has been studied in contexts like potentiometric analysis and understanding the reaction kinetics with other substances. These studies contribute to more accurate and efficient detection and analysis of lead in various mediums (Golcs et al., 2018).

Historical Analysis : Interestingly, lead-based compounds like Lead chloride hydroxide were used in ancient Egyptian makeup. Studies have analyzed these compounds to understand their biomedical properties and historical significance (Tapsoba et al., 2010).

Mécanisme D'action

The mechanism of action of lead chloride hydroxide involves the reaction of lead (II) ions with chloride ions to form lead (II) chloride. If concentrated hydrochloric acid is added to excess, the lead (II) chloride precipitate will dissolve again, forming complex ions like PbCl 42-, which are soluble in water .

Safety and Hazards

Lead chloride hydroxide is harmful if swallowed or inhaled. It is suspected of causing cancer and may damage fertility or the unborn child. It causes damage to organs (Central nervous system, Kidney, Blood) through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

lead(2+);chloride;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H2O.Pb/h1H;1H2;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMPPVVMLRYIL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Cl-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHOPb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801080847 |

Source

|

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15887-88-4 |

Source

|

| Record name | Lead chloride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)